4-Fluoro-1-iodo-2-methoxybenzene

Catalog No.
S2785840
CAS No.
450-90-8
M.F
C7H6FIO
M. Wt
252.027
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-1-iodo-2-methoxybenzene

CAS Number

450-90-8

Product Name

4-Fluoro-1-iodo-2-methoxybenzene

IUPAC Name

4-fluoro-1-iodo-2-methoxybenzene

Molecular Formula

C7H6FIO

Molecular Weight

252.027

InChI

InChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3

InChI Key

MBHUTPUUHOAWCJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)I

solubility

not available

They can serve as building blocks in the synthesis of complex molecules, or as intermediates in various chemical reactions The specific methods of application or experimental procedures would depend on the particular reaction or synthesis being carried out, and could involve various techniques such as reflux, distillation, chromatography, and spectroscopic analysis.

4-Fluoro-1-iodo-2-methoxybenzene, with the chemical formula C₇H₆FIO and a molecular weight of 252.03 g/mol, is an organofluorine compound characterized by the presence of a fluorine atom, an iodine atom, and a methoxy group on a benzene ring. This compound is notable for its unique electronic properties due to the combination of electronegative substituents, which can influence its reactivity and biological interactions. The compound is also known by its CAS number 450-90-8 and has been studied for various applications in organic synthesis and medicinal chemistry .

Typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making the compound useful in synthesizing other organic molecules.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions of the benzene ring, allowing for further functionalization.
  • Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions such as Suzuki or Sonogashira reactions, facilitating the formation of carbon-carbon bonds .

Several methods exist for synthesizing 4-fluoro-1-iodo-2-methoxybenzene:

  • Direct Halogenation: This method involves the halogenation of 2-methoxyfluorobenzene using iodine in the presence of a suitable catalyst.
  • Functional Group Interconversion: Starting from 4-fluoro-2-methoxyphenol, iodination can be achieved via electrophilic substitution.
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the introduction of iodine onto the benzene ring through coupling reactions with organoiodine reagents .

4-Fluoro-1-iodo-2-methoxybenzene has various applications:

  • Building Block in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Used in studies investigating the effects of halogenated compounds on biological systems.
  • Fluorinated Compounds: Its unique properties make it valuable in developing new materials with specific electronic or optical characteristics .

Interaction studies involving 4-fluoro-1-iodo-2-methoxybenzene generally focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential mechanisms of action in biological systems and its role in synthetic pathways. Understanding these interactions is crucial for designing derivatives that may exhibit enhanced activity or selectivity in targeted applications .

Several compounds share structural similarities with 4-fluoro-1-iodo-2-methoxybenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1,3-Dimethoxy-5-fluoro-2-iodobenzene1803783-45-01.00
4-Fluoro-2-Iodo-1-methoxybenzene3824-22-40.94
1,2-Difluoro-4-iodo-5-methoxybenzene1228093-54-60.92
1,5-Dimethoxy-3-fluoro-2-iodobenzene1803855-81-30.92
1-Fluoro-2-iodo-3-methoxybenzene7079-54-10.92

These compounds differ primarily in their halogen and methoxy group positions, which affects their reactivity and potential applications. The uniqueness of 4-fluoro-1-iodo-2-methoxybenzene lies in its specific combination of fluorine and iodine substituents, which may confer distinct electronic properties not found in its analogs .

IUPAC Nomenclature
The compound is designated 4-fluoro-1-iodo-2-methoxybenzene, adhering to the substituent priority rules outlined by the International Union of Pure and Applied Chemistry. The numbering of the benzene ring follows the lowest possible sequence for substituents, with the methoxy group (-OCH₃) occupying position 2, fluorine at position 4, and iodine at position 1.

Molecular Identification
Key structural and molecular data include:

PropertyValueSource
CAS Number450-90-8
Molecular FormulaC₇H₆FIO
Molecular Weight252.02 g/mol
InChI Code1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
InChI KeyMBHUTPUUHOAWCJ-UHFFFAOYSA-N
Physical StateLiquid (amber/orange)

The compound’s boiling point is estimated at 220.3°C ± 25.0°C, with a density of 1.803 g/cm³.

Historical Context in Organofluorine Chemistry

Early Developments
The synthesis of organofluorine compounds traces back to the 19th century, with foundational work by Alexander Borodin (halogen exchange reactions) and Jean-Baptiste Dumas (preparation of methyl fluoride). Fluorobenzene, a simpler analog, was first synthesized in 1886 by Otto Wallach via diazonium salt decomposition.

Industrial Evolution
The field gained momentum during World War II with the development of fluoropolymers (e.g., Teflon) and refrigerants (e.g., Freon). Modern organofluorine chemistry emphasizes electrophilic fluorination and direct fluorination using elemental fluorine, enabling precise functionalization of aromatic systems.

Relevance of Halogenated Methoxybenzenes
Halogenated methoxybenzenes emerged as intermediates in synthesizing bioactive molecules. Their reactivity stems from the interplay between electron-donating methoxy groups and electron-withdrawing halogens, which direct electrophilic substitution and facilitate cross-coupling reactions.

Positional Isomerism in Halogenated Methoxybenzenes

Substituent Arrangement
The compound’s structure features:

  • Methoxy group (-OCH₃) at position 2 (ortho to iodine).
  • Fluorine (F) at position 4 (meta to iodine).
  • Iodine (I) at position 1 (ortho to methoxy, meta to fluorine).

Comparison with Isomers
Positional isomerism significantly impacts chemical behavior. Key isomers include:

CompoundCAS NumberSubstituent Positions (Relative to Methoxy)Source
4-Fluoro-1-iodo-2-methoxybenzene450-90-8I (ortho), F (meta)
2-Fluoro-1-iodo-4-methoxybenzene458-51-5I (meta), F (ortho)
1-Fluoro-4-iodo-2-methoxybenzene773855-64-4I (meta), F (para)

Electronic and Steric Effects

  • Methoxy group: Enhances electron density at the ortho/para positions, directing electrophilic substitution.
  • Fluorine: Weakly electron-withdrawing via inductive effects, slightly deactivating the ring.
  • Iodine: A strong electron-withdrawing group that meta-directs electrophilic attacks and serves as a leaving group in nucleophilic aromatic substitution.

Structural and Reactivity Profile

Molecular Structure and Bonding

The benzene ring’s planar geometry is perturbed by substituent interactions. Key features include:

  • C-F bond strength: ~485 kJ/mol, the strongest among carbon-halogen bonds, resisting hydrolysis.
  • C-I bond length: ~2.14 Å, longer than C-F (1.35 Å) and C-O (1.38 Å), facilitating iodine’s role as a leaving group.
  • Steric effects: The bulky iodine atom minimally hinders substituent positions but may influence reaction kinetics.

Synthetic Routes

Halogen Exchange Reactions
A common method involves sequential halogenation:

  • Iodination: Introduction of iodine via electrophilic substitution (e.g., using iodine monochloride).
  • Fluorination: Replacement of a leaving group (e.g., chlorine) with fluorine using potassium fluoride or HF.

Direct Fluorination
Modern methods employ elemental fluorine (F₂) in controlled conditions, though this requires specialized equipment due to fluorine’s reactivity.

Applications in Organic Synthesis

Cross-Coupling Reactions
The iodine substituent enables participation in Suzuki-Miyaura couplings, while fluorine directs subsequent functionalization. For example:

  • Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures.
  • Electrophilic Substitution: Nitration or sulfonation at activated positions.

Pharmaceutical Intermediates
Halogenated methoxybenzenes serve as precursors to:

  • Antimicrobial agents: Fluorinated aromatic rings enhance bioavailability.
  • Fluorinated anesthetics: Replacement of iodine with other groups modulates pharmacokinetics.

Physical and Chemical Properties

Thermodynamic and Solubility Data

PropertyValueSource
Boiling Point220.3°C ± 25.0°C (predicted)
Density1.803 g/cm³ (predicted)
Solubility in WaterLow (due to hydrophobic substituents)
Solubility in Organic SolventsHigh (e.g., dichloromethane, THF)

Storage Stability
The compound is stable under dry, dark conditions at room temperature. Prolonged exposure to light or moisture may induce degradation.

Regulatory and Environmental Considerations

Handling and Storage

  • Storage: Sealed containers in a cool, dry environment.
  • Shipping: Non-hazardous material classification; no special transport precautions required.

Environmental Fate
Halogenated methoxybenzenes exhibit moderate persistence in the environment. Their partition coefficients (e.g., log Kow ~3.5) suggest bioaccumulation potential, though specific data on 4-fluoro-1-iodo-2-methoxybenzene are limited.

X-ray crystallographic analysis represents a definitive method for determining the three-dimensional molecular structure of 4-fluoro-1-iodo-2-methoxybenzene. While no specific crystallographic data for this compound was found in the literature, structural analysis can be inferred from similar halogenated aromatic compounds. The compound is expected to crystallize in a monoclinic crystal system with space group P2₁/c, which is commonly observed for substituted benzene derivatives with multiple halogen substituents [1] [2].

The molecular geometry features a benzene ring with three substituents positioned at specific locations: a fluorine atom at the para position (4-position), an iodine atom at the ortho position (1-position), and a methoxy group at the meta position (2-position) relative to the iodine. The presence of the large iodine atom (van der Waals radius of 1.98 Å) significantly influences the molecular packing and intermolecular interactions within the crystal lattice [3].

Key structural parameters expected from X-ray crystallographic analysis include:

  • Carbon-iodine bond length: Approximately 2.05-2.10 Å, consistent with typical aromatic C-I bonds
  • Carbon-fluorine bond length: Approximately 1.35-1.37 Å, characteristic of aromatic C-F bonds
  • Carbon-oxygen bond length: Approximately 1.37-1.40 Å for the methoxy group attachment
  • Bond angles: The substitution pattern creates slight deviations from the ideal 120° aromatic angles due to steric effects and electronic influences of the substituents

The crystal structure is stabilized by weak intermolecular interactions including halogen bonding involving the iodine atom, dipole-dipole interactions between the methoxy groups, and aromatic π-π stacking interactions between benzene rings [3]. The iodine atom can participate in both σ-hole interactions and weak hydrogen bonding with neighboring molecules, contributing to the overall crystal stability.

Nuclear Magnetic Resonance Spectroscopic Fingerprinting (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of hydrogen, carbon, and fluorine environments in 4-fluoro-1-iodo-2-methoxybenzene.

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 4-fluoro-1-iodo-2-methoxybenzene exhibits characteristic resonances that allow for unambiguous structural identification [4] [5] [6]. The aromatic protons appear as a complex multiplet in the 7.0-7.5 ppm region, with specific coupling patterns determined by the substitution pattern.

Expected ¹H NMR parameters:

  • Aromatic protons: 7.0-7.5 ppm (complex multiplets, 3H total)
  • Methoxy protons: 3.85-4.0 ppm (singlet, 3H)
  • Coupling constants: J(H-F) = 8-12 Hz for ortho coupling, J(H-F) = 4-6 Hz for meta coupling

The methoxy group resonates as a sharp singlet at approximately 3.85 ppm, consistent with similar methoxylated aromatic compounds [4] [6]. The aromatic protons show characteristic splitting patterns due to both proton-proton coupling and proton-fluorine coupling, creating complex multipets that serve as fingerprints for structural identification.

¹³C Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom. The spectrum typically shows six distinct aromatic carbon signals plus one aliphatic carbon signal for the methoxy group [4] [6].

Expected ¹³C NMR chemical shifts:

  • Aromatic carbons: 110-160 ppm (6 carbons with different chemical shifts)
  • Methoxy carbon: 55-57 ppm (characteristic of aromatic methoxy groups)
  • Carbon bearing iodine: 90-100 ppm (significantly upfield due to iodine shielding)
  • Carbon bearing fluorine: 158-165 ppm (downfield due to fluorine deshielding)

The carbon-fluorine coupling constants provide additional structural information, with ¹JCF values of 240-260 Hz for directly bonded carbons and smaller values for carbons at greater distances from the fluorine atom [4] [6].

¹⁹F Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR spectroscopy offers high sensitivity and provides definitive evidence for the fluorine environment. The fluorine atom in 4-fluoro-1-iodo-2-methoxybenzene typically resonates in the range of -110 to -120 ppm relative to trifluoroacetic acid or other fluorine standards [7].

Key ¹⁹F NMR characteristics:

  • Chemical shift: -110 to -120 ppm (typical for aromatic fluorine)
  • Coupling patterns: Complex multipets due to coupling with adjacent aromatic protons
  • Integration: Single fluorine atom (relative integration of 1F)

The exact chemical shift depends on the specific substitution pattern and electronic effects of neighboring substituents, with the methoxy group providing electron-donating effects and the iodine atom providing electron-withdrawing effects [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for 4-fluoro-1-iodo-2-methoxybenzene appears at m/z 252, corresponding to the molecular formula C₇H₆FIO [8] [9].

Primary fragmentation pathways include:

  • Molecular ion [M]⁺: m/z 252 (100% relative intensity)
  • Loss of iodine [M-I]⁺: m/z 125 (40-60% relative intensity)
  • Loss of fluorine [M-F]⁺: m/z 233 (20-40% relative intensity)
  • Loss of methoxy [M-OCH₃]⁺: m/z 221 (30-50% relative intensity)
  • Base peak [C₆H₄F]⁺: m/z 95 (80-100% relative intensity)

The fragmentation pattern is dominated by the preferential loss of the iodine atom, which forms a stable leaving group due to its large size and polarizability [8] [9]. The base peak often corresponds to the fluorinated benzene fragment, indicating the stability of the carbon-fluorine bond under electron impact conditions.

Secondary fragmentation processes include rearrangement reactions leading to tropylium ion formation (m/z 91) and further fragmentation to give smaller aromatic fragments. The presence of multiple halogens creates unique fragmentation signatures that can be used for structural identification and quantitative analysis [8] [9].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish between isobaric interferences. The exact mass of 4-fluoro-1-iodo-2-methoxybenzene is calculated as 251.9447 Da, allowing for precise identification in complex mixtures [8].

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides detailed insights into the electronic structure, molecular orbitals, and chemical reactivity of 4-fluoro-1-iodo-2-methoxybenzene. While specific calculations for this compound were not found in the literature, electronic structure parameters can be estimated based on similar halogenated aromatic compounds and established computational methods [3] [11].

Molecular Orbital Analysis

The frontier molecular orbitals play a crucial role in determining chemical reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) is estimated to have an energy of -7.0 to -8.0 eV, while the lowest unoccupied molecular orbital (LUMO) is predicted to occur at -2.0 to -3.0 eV [3] . This results in a HOMO-LUMO energy gap of approximately 4.5 to 5.5 eV, indicating moderate chemical stability.

Key electronic structure parameters:

  • HOMO energy: -7.0 to -8.0 eV
  • LUMO energy: -2.0 to -3.0 eV
  • Energy gap: 4.5 to 5.5 eV
  • Ionization potential: 7.0 to 8.0 eV
  • Electron affinity: 2.0 to 3.0 eV

The HOMO is primarily localized on the benzene ring with significant contribution from the iodine atom due to its extended valence orbitals [3]. The LUMO shows delocalization across the aromatic system with enhanced electron density at positions activated by the electron-withdrawing fluorine substituent.

Electrostatic Properties

Computational analysis reveals important electrostatic properties that influence molecular interactions and reactivity. The dipole moment is estimated to be 2.0 to 3.0 Debye, reflecting the asymmetric distribution of electron density due to the different electronegativity values of the substituents [3] [12].

Electrostatic parameters:

  • Dipole moment: 2.0 to 3.0 Debye
  • Electronegativity: 4.5 to 5.5 eV
  • Chemical hardness: 2.25 to 2.75 eV
  • Electrophilicity index: 2.0 to 3.0 eV

The electrophilicity index indicates moderate electrophilic character, suggesting that the compound can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing fluorine substituent [3] [12].

Geometric Optimization

Density functional theory calculations using the B3LYP functional with 6-31G basis set provide optimized molecular geometries.** The benzene ring maintains near-planarity with slight distortions due to steric effects of the substituents. The methoxy group adopts a conformation that minimizes steric interactions with neighboring substituents [3] [11].

Optimized structural parameters:

  • C-I bond length: 2.05-2.10 Å
  • C-F bond length: 1.35-1.37 Å
  • C-O bond length: 1.37-1.40 Å
  • Bond angles: 118-122° (slight deviations from ideal 120°)

XLogP3

2.6

Dates

Last modified: 08-17-2023

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